acetic acid;3-methyl-3H-inden-1-ol
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Overview
Description
Acetic acid;3-methyl-3H-inden-1-ol is an organic compound that combines the properties of acetic acid and 3-methyl-3H-inden-1-ol Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar 3-methyl-3H-inden-1-ol is a derivative of indene, a bicyclic hydrocarbon, and contains a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methyl-3H-inden-1-ol can be achieved through several methods. One common approach involves the esterification of 3-methyl-3H-inden-1-ol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
3-methyl-3H-inden-1-ol+acetic acidH2SO4acetic acid;3-methyl-3H-inden-1-ol+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as zeolites, can enhance the reaction rate and selectivity. Additionally, the reaction conditions, such as temperature and pressure, are carefully controlled to maximize the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-methyl-3H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in 3-methyl-3H-inden-1-ol can be oxidized to form a carbonyl group, resulting in the formation of 3-methyl-3H-inden-1-one.
Reduction: The carboxyl group in acetic acid can be reduced to form ethanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.
Major Products
Oxidation: 3-methyl-3H-inden-1-one
Reduction: Ethanol
Substitution: Halogenated derivatives of 3-methyl-3H-inden-1-ol
Scientific Research Applications
Acetic acid;3-methyl-3H-inden-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme activity and metabolic pathways.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which acetic acid;3-methyl-3H-inden-1-ol exerts its effects depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxyl group can participate in acid-base reactions, affecting the pH and ionic balance in biological systems. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Acetic acid;3-methyl-3H-inden-1-ol can be compared with other similar compounds, such as:
Acetic acid;2-methyl-3H-inden-1-ol: Similar structure but with a different position of the methyl group.
Acetic acid;3-ethyl-3H-inden-1-ol: Similar structure but with an ethyl group instead of a methyl group.
Acetic acid;3-methyl-2H-inden-1-ol: Similar structure but with a different hydrogenation state of the indene ring.
The uniqueness of this compound lies in its specific combination of functional groups and the position of the methyl group, which can influence its reactivity and applications.
Properties
CAS No. |
61463-25-0 |
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Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
acetic acid;3-methyl-3H-inden-1-ol |
InChI |
InChI=1S/C10H10O.C2H4O2/c1-7-6-10(11)9-5-3-2-4-8(7)9;1-2(3)4/h2-7,11H,1H3;1H3,(H,3,4) |
InChI Key |
AZGXGMZKXJRGIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(C2=CC=CC=C12)O.CC(=O)O |
Origin of Product |
United States |
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